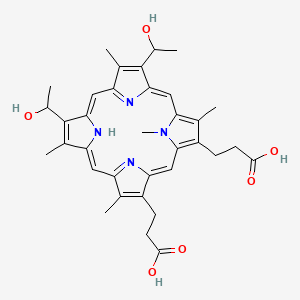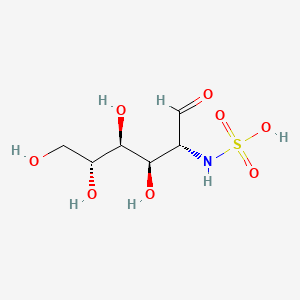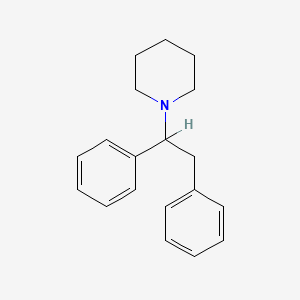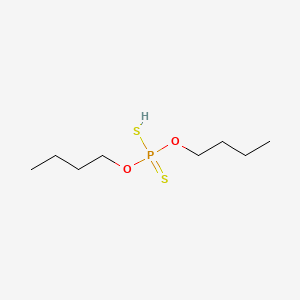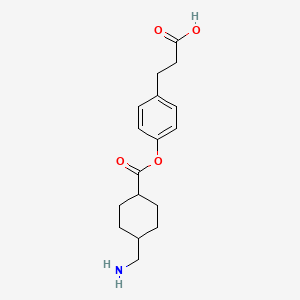
西曲特拉特
描述
Cetraxate is an oral gastrointestinal medication known for its cytoprotective effects. It is primarily used to treat peptic ulcers and other gastrointestinal disorders by protecting the mucosal lining of the stomach . The compound’s chemical name is 3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid, and it has a molecular formula of C17H23NO4 .
科学研究应用
生化分析
Biochemical Properties
Cetraxate plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes and proteins to exert its protective effects. One of the key enzymes involved is cetraxate benzylesterase, which catalyzes the hydrolysis of cetraxate benzyl ester to cetraxate and benzyl alcohol . This interaction is crucial for the activation of cetraxate’s cytoprotective properties. Additionally, cetraxate has been shown to increase the levels of calcitonin gene-related peptide and substance P in human plasma, which are important for enhancing mucosal blood flow .
Cellular Effects
Cetraxate influences various cellular processes, particularly in the gastrointestinal tract. It has been observed to increase mucosal blood flow, which is essential for the healing of gastric lesions . Cetraxate also affects cell signaling pathways by increasing the levels of calcitonin gene-related peptide and substance P, which play a role in vasodilation and blood flow regulation . Furthermore, cetraxate has been shown to have a protective effect on the gastric mucosa by preventing the decrease in blood flow caused by Helicobacter pylori infection .
Molecular Mechanism
The molecular mechanism of cetraxate involves several key interactions at the molecular level. Cetraxate indirectly stimulates capsaicin-sensitive afferent nerves, leading to an increase in mucosal blood flow . This is believed to be a key mechanism underlying its gastroprotective action. Additionally, cetraxate interacts with specific enzymes, such as cetraxate benzylesterase, to produce its active form, which then exerts its protective effects on the gastric mucosa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cetraxate have been observed to change over time. Cetraxate is rapidly metabolized to tranexamic acid in plasma, which contributes to its cytoprotective properties Studies have shown that cetraxate maintains its stability and effectiveness over time, providing long-term protection to the gastric mucosa
Dosage Effects in Animal Models
The effects of cetraxate vary with different dosages in animal models. Studies have shown that cetraxate produces a dose-related increase in mucosal blood flow, with higher doses resulting in greater protective effects . At very high doses, cetraxate may cause adverse effects such as nausea, vomiting, and diarrhea . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Cetraxate is involved in several metabolic pathways, primarily in the gastrointestinal system. It is metabolized by cetraxate benzylesterase to produce its active form, which then exerts its protective effects . Additionally, cetraxate is rapidly converted to tranexamic acid in plasma, which contributes to its cytoprotective properties . The metabolic pathways of cetraxate involve interactions with various enzymes and cofactors, which play a crucial role in its effectiveness.
Transport and Distribution
Cetraxate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the target sites where it exerts its protective effects Cetraxate interacts with specific transporters and binding proteins that facilitate its distribution within the body
Subcellular Localization
The subcellular localization of cetraxate is primarily within the gastrointestinal mucosa, where it exerts its protective effects. Cetraxate is directed to specific compartments within the cells, such as the mucosal lining of the stomach, through targeting signals and post-translational modifications . This localization is essential for its cytoprotective properties and effectiveness in treating gastric ulcers.
准备方法
化学反应分析
相似化合物的比较
类似化合物
氨甲环酸: 具有相似的结构,也用于其抗溃疡特性.
对羟基苯丙酸: 西曲瑞克合成中的前体.
独特性
西曲瑞克的独特性在于它具有细胞保护和抑制顶体蛋白酶的双重作用 . 这种组合使它在治疗消化性溃疡和保护胃黏膜方面特别有效 .
属性
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRSHSOEWXUORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040658, DTXSID60860400 | |
| Record name | Cetraxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34675-84-8 | |
| Record name | Cetraxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetraxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETRAXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cetraxate protect the gastric mucosa?
A1: Cetraxate exhibits its gastroprotective action through multiple mechanisms. One key aspect is its ability to increase gastric mucosal blood flow (GMBF). [] This enhanced blood flow supports the natural defenses of the stomach lining, including mucus production, bicarbonate secretion, and cellular regeneration, all crucial for maintaining mucosal integrity. [, ]
Q2: Is the increase in GMBF the sole mechanism behind cetraxate's gastroprotective effects?
A2: While GMBF enhancement plays a significant role, research suggests that cetraxate might also directly stimulate the gastric mucosa, contributing to its protective action. [] Additionally, cetraxate has shown inhibitory effects on certain enzymes like plasmin, casein, and trypsin, which could play a role in its protective mechanism. []
Q3: What is the role of capsaicin-sensitive afferent nerves in cetraxate's mechanism of action?
A3: Cetraxate has been shown to raise levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This effect is thought to be linked to the indirect stimulation of capsaicin-sensitive afferent nerves in the stomach, which are known to play a role in gastric mucosal defense. []
Q4: What is the molecular formula and weight of cetraxate hydrochloride?
A4: The molecular formula of cetraxate hydrochloride is C20H28N2O5 • HCl, and its molecular weight is 412.9 g/mol.
Q5: How do structural modifications of cetraxate affect its activity?
A5: While the provided research papers don't delve deeply into specific structural modifications of cetraxate, they do highlight the structural differences between cetraxate and its metabolite, tranexamic acid. Interestingly, while tranexamic acid exhibits some anti-ulcer activity, its effect on parameters like plasma CGRP, substance P, gastrin, and somatostatin differs from cetraxate. [] This suggests that the specific structural features of cetraxate are essential for its full range of pharmacological activities.
Q6: How is cetraxate metabolized in the body?
A6: Cetraxate undergoes rapid hydrolysis in the gastrointestinal tract and blood. [] It primarily metabolizes into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] Following oral administration, a significant amount of unchanged cetraxate is distributed to the gastric wall, while PHPA is found in various organs, excluding the brain. []
Q7: Does tranexamic acid, a metabolite of cetraxate, contribute to its anti-ulcer activity?
A7: While tranexamic acid itself possesses some anti-ulcer effects, research suggests that cetraxate's gastroprotective action is primarily attributed to the parent compound rather than its metabolites. [, ] This emphasizes the importance of cetraxate's unique structure in its pharmacological activity.
Q8: What types of gastric lesions has cetraxate been shown to be effective against in experimental models?
A8: Cetraxate has demonstrated protective effects against various experimentally induced gastric lesions in animal models, including those induced by:
- HCl/Ethanol []
- Aspirin [, , , , ]
- Water-immersion stress [, , , , ]
- Indomethacin [, , ]
- Pyloric ligation (Shay's ulcer) []
- Phenylbutazone []
- Acetic acid [, , , ]
- Clamping []
- Clamping-cortisone []
- Taurocholate-histamine []
- Taurocholate-serotonin []
- Iodoacetamide []
- Acidified aspirin []
- Acidified ethanol []
Q9: Has cetraxate been compared to other anti-ulcer drugs in clinical trials?
A9: Yes, cetraxate has been compared to other anti-ulcer drugs in clinical trials:
- Cetraxate vs. Gefarnate: In a multicenter, double-blind study involving patients with gastric ulcers, cetraxate demonstrated significantly higher cure rates after 8 and 12 weeks of treatment compared to gefarnate. [] Cetraxate was also found to be superior in improving epigastralgia. []
- Cetraxate vs. Ranitidine: In a double-blind study involving elderly patients with gastric ulcers, ranitidine showed significantly higher ulcer healing rates and earlier pain relief compared to cetraxate. []
- Cetraxate-based vs. Pantoprazole-based Triple Therapy: A pilot study investigated cetraxate-based triple therapy (cetraxate plus clarithromycin and amoxicillin) compared to pantoprazole-based triple therapy for Helicobacter pylori eradication. The pantoprazole-based therapy was significantly more effective, but the cetraxate-based therapy had fewer side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





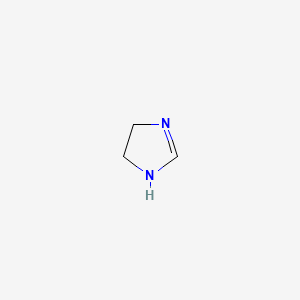
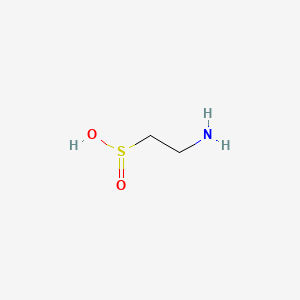
mercury](/img/structure/B1206855.png)
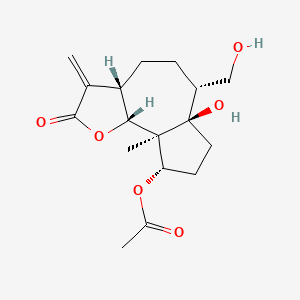

![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)

